4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine

Description

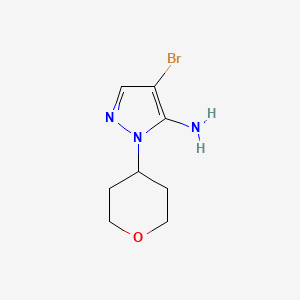

4-Bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a bromine atom at position 4, a tetrahydropyran (oxan-4-yl) group at position 1, and an amine group at position 5 (Figure 1). The oxan-4-yl substituent introduces a cyclic ether moiety, which may enhance solubility and influence molecular conformation compared to alkyl or aromatic substituents. Pyrazole scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors or thrombin inhibitors .

Properties

IUPAC Name |

4-bromo-2-(oxan-4-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O/c9-7-5-11-12(8(7)10)6-1-3-13-4-2-6/h5-6H,1-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVIOXCUGYLWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C(=C(C=N2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine typically involves the bromination of a pyrazole precursor followed by the introduction of the oxane ring. One common method includes the reaction of 4-bromo-1H-pyrazole with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine has been explored for its potential as a therapeutic agent. Research indicates that pyrazole derivatives can act as inhibitors for various enzymes and receptors, making them valuable in drug development:

- Androgen Receptor Antagonists : The compound has been studied as part of a series of androgen receptor antagonists, showing promise in the treatment of hormone-related conditions .

- PI3K Inhibitors : Similar pyrazole derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is critical in cancer biology. These compounds exhibit selectivity towards specific PI3K isoforms, indicating their potential in targeted cancer therapies .

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis:

- Suzuki Coupling Reactions : It can participate in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This application is crucial for developing new pharmaceuticals and agrochemicals .

Material Science

Beyond medicinal applications, this compound's properties make it suitable for use in materials science:

- Polymer Chemistry : The compound can be utilized to create novel polymers with specific functionalities, potentially leading to advancements in materials with tailored properties for applications ranging from electronics to biocompatible materials .

Case Study 1: Development of Selective PI3K Inhibitors

In a study focusing on the structure-activity relationship (SAR) of pyrazole derivatives, researchers synthesized various compounds related to this compound. The findings revealed that modifications to the pyrazole ring significantly influenced potency and selectivity against different PI3K isoforms. Compounds exhibiting high selectivity demonstrated IC50 values below 0.2 μM, highlighting their potential as clinical candidates .

Case Study 2: Synthesis of Androgen Receptor Antagonists

Another research initiative involved optimizing the synthesis of androgen receptor antagonists using this compound as a key intermediate. The study reported efficient methods for synthesizing these antagonists through various coupling reactions, leading to compounds with enhanced binding affinity and biological activity against androgen receptors .

Mechanism of Action

The mechanism of action of 4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The oxane ring and bromine atom play crucial roles in its binding affinity and specificity, allowing it to interact with target proteins effectively.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Cyclic ethers (oxan-4-yl) enhance polarity, while alkyl or aromatic groups (e.g., pentan-3-yl, phenyl) increase hydrophobicity .

- Steric Effects : Bulky substituents like cyclopropyl or phenyl (e.g., compound in ) may restrict rotational freedom, affecting binding to biological targets.

Physicochemical Properties

- Melting Points :

- Solubility : Cyclic ethers (oxan-4-yl) likely improve aqueous solubility compared to alkyl or aryl groups, as seen in analogs with tetrahydroindol-yl substituents (compound 16 in ).

Biological Activity

4-Bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring with a bromine atom at the fourth position and an oxane (tetrahydrofuran) moiety. Its molecular formula is with a molecular weight of approximately 244.09 g/mol. The presence of the bromine atom is significant as it enhances the compound's reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against E. coli and Staphylococcus aureus, with notable inhibition zones observed in agar diffusion assays . The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

The compound has shown anti-inflammatory effects in various models. In vitro studies indicated that it modulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, at a concentration of 10 µM, it inhibited TNF-α production by up to 85%, comparable to standard anti-inflammatory drugs . This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In cellular assays, the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. A dose-dependent response was observed, with IC50 values indicating significant potency against these cell lines .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| HT29 (Colon) | 15 |

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, including enzymes and receptors involved in inflammation and cell proliferation. Molecular docking studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their function .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : A clinical isolate study showed that formulations containing this compound had enhanced efficacy against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.